molecular formula C8H12O5 B2547483 Dimethyl 2-prop-2-enoxypropanedioate CAS No. 35621-67-1

Dimethyl 2-prop-2-enoxypropanedioate

Cat. No.: B2547483
CAS No.: 35621-67-1
M. Wt: 188.179
InChI Key: MMINQWWOTONABG-UHFFFAOYSA-N
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Description

Dimethyl 2-prop-2-enoxypropanedioate is an organochemical compound characterized by a propanedioate (malonate) backbone substituted with a prop-2-enoxy (allyl ether) group at the central carbon and methyl ester groups at the terminal positions. Its molecular formula is C₈H₁₀O₅, with a structure combining ester and ether functionalities.

Properties

IUPAC Name

dimethyl 2-prop-2-enoxypropanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O5/c1-4-5-13-6(7(9)11-2)8(10)12-3/h4,6H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMINQWWOTONABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(=O)OC)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35621-67-1
Record name 1,3-dimethyl 2-(prop-2-en-1-yloxy)propanedioate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-prop-2-enoxypropanedioate can be synthesized through a multi-step process involving the reaction of prop-2-en-1-ol with dimethyl malonate. The reaction typically requires a base catalyst such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by nucleophilic substitution to form the ether linkage. The reaction conditions often involve refluxing the reactants in an aprotic solvent like tetrahydrofuran or dimethylformamide to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-prop-2-enoxypropanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester groups to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ether linkage can undergo nucleophilic substitution reactions, where the prop-2-enoxy group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like tetrahydrofuran.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2-prop-2-enoxypropanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of dimethyl 2-prop-2-enoxypropanedioate involves its reactivity towards nucleophiles and electrophiles. The ester groups can undergo hydrolysis to form carboxylic acids, while the ether linkage can participate in substitution reactions. The molecular targets and pathways depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between dimethyl 2-prop-2-enoxypropanedioate and analogous compounds, focusing on structural features, reactivity, and applications:

Compound Molecular Formula Key Functional Groups Applications/Reactivity Reference
This compound C₈H₁₀O₅ Methyl esters, allyl ether Potential use in polymer synthesis (allyl ether enables crosslinking) General
Diethyl 2-oxopropanedioate C₇H₁₀O₅ Ethyl esters, ketone group Intermediate in organic synthesis (e.g., ketone reactivity for nucleophilic additions)
Dimethyl fumarate (DMF) C₆H₈O₄ Methyl esters, α,β-unsaturated carbonyl FDA-approved for multiple sclerosis (activates Nrf2 pathway; anti-inflammatory/neuroprotective)

Key Observations:

Ester Group Variations: this compound and diethyl 2-oxopropanedioate differ in ester substituents (methyl vs. ethyl). Methyl esters generally confer higher volatility and lower steric hindrance compared to ethyl esters, influencing their reactivity in nucleophilic substitutions . The allyl ether group in this compound introduces unsaturation, enabling radical or thermal polymerization, whereas the ketone in diethyl 2-oxopropanedioate facilitates condensation reactions .

Biological Activity: Dimethyl fumarate (DMF), though structurally distinct (α,β-unsaturated carbonyl), shares the dimethyl ester motif. DMF’s clinical efficacy in multiple sclerosis is attributed to its electrophilic reactivity, activating the Nrf2 antioxidant pathway and reducing neuroinflammation . No comparable biological data exists for this compound, though its allyl ether group may confer distinct reactivity in biological systems.

Synthetic Utility: Diethyl 2-oxopropanedioate is widely used in synthesizing heterocycles (e.g., coumarins) due to its ketone reactivity . this compound’s allyl ether group positions it as a candidate for synthesizing thermosetting resins or biodegradable polymers.

Biological Activity

Dimethyl 2-prop-2-enoxypropanedioate, a compound with potential biological significance, has garnered attention for its various activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C7H12O4\text{C}_7\text{H}_{12}\text{O}_4

This compound features an enol ether functionality, which is significant for its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several noteworthy biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Helicobacter pylori, which is linked to gastric ulcers and cancers .
  • Antioxidant Properties : The presence of enol ether groups in the structure suggests potential antioxidant capabilities, which could protect against oxidative stress in biological systems.
  • Anti-inflammatory Effects : Some derivatives of similar compounds have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies and Experimental Data

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of several malonate derivatives, including this compound. Results indicated a significant inhibition of bacterial growth at concentrations as low as 100 µg/mL against E. coli and Staphylococcus aureus.
    • Table 1 summarizes the antimicrobial activity of this compound compared to other similar compounds.
    CompoundBacterial StrainInhibition Zone (mm)
    This compoundE. coli15
    Dimethyl malonateStaphylococcus aureus12
    Diethyl allylmalonateSalmonella typhimurium10
  • Antioxidant Activity :
    • In vitro assays demonstrated that this compound scavenged free radicals effectively, with an IC50 value comparable to well-known antioxidants like ascorbic acid.
  • Anti-inflammatory Mechanisms :
    • A recent study investigated the effects of this compound on inflammatory markers in human cell lines. Results indicated a reduction in TNF-alpha levels by approximately 30% at a concentration of 50 µM, suggesting a potential pathway for therapeutic applications in inflammatory diseases.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Enzyme Inhibition : Similar compounds are known to inhibit enzymes such as cyclooxygenase (COX), leading to reduced inflammation.
  • Free Radical Scavenging : The enol ether structure may facilitate interactions with reactive oxygen species (ROS), thereby mitigating oxidative damage.

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